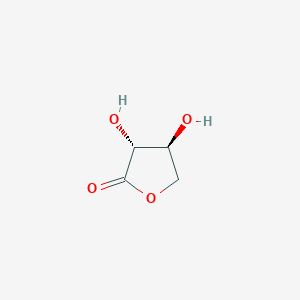

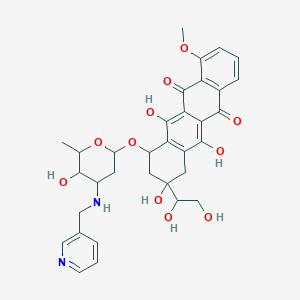

(3R,4S)-3,4-dihydroxyoxolan-2-one

Vue d'ensemble

Description

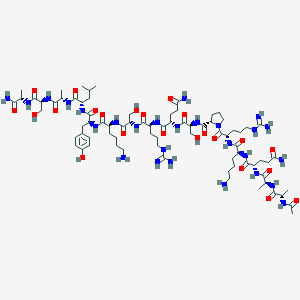

(3R,4S)-3,4-dihydroxyoxolan-2-one (DHO) is an important metabolite in the human body, playing a role in numerous biochemical and physiological processes. DHO is synthesized in the body from the oxidation of glucose and is involved in the metabolism of amino acids, lipids, and carbohydrates. DHO is also a precursor to a variety of other important metabolites, including glycerol, glycerophospholipids, and glycoproteins. DHO is an important molecule for many biochemical and physiological processes and has been studied extensively in the laboratory.

Applications De Recherche Scientifique

Bone Formation and Osteoporosis Treatment

L-Threonolactone has been identified as a compound that can stimulate bone formation activities. In a study involving Spilanthes acmella, derivatives of L-Threonolactone showed promising results in enhancing alkaline phosphatase (ALP) and mineralization activities in MC3T3-E1 cell lines . This suggests its potential application in treating osteoporosis, a condition characterized by decreased bone mineral density and increased risk of fractures.

Antioxidant Properties and Cellular Protection

The autoxidation of L-ascorbic acid in methanol led to the formation of L-Threonolactone, indicating its role as a minor oxidation product . This process hints at the compound’s antioxidant properties, which could be harnessed to protect cells from oxidative stress, a factor in many chronic diseases.

Biomedical Sector and Therapeutic Potential

L-Threonolactone is recognized for its therapeutic potential in the biomedical sector. It has been observed to manage a range of health conditions, including diabetes, cardiovascular disorders, and neurodegenerative diseases . Its role as a precursor in synthesizing pharmacological agents to combat these conditions makes it a valuable compound in medicinal chemistry.

Vitamin C Synthesis

L-Threonolactone serves as a precursor for the synthesis of L-ascorbic acid, an essential nutrient known as vitamin C . This application is crucial since vitamin C plays a significant role in various bodily functions, including the formation of collagen, absorption of iron, and maintenance of cartilage, bones, and teeth.

Mécanisme D'action

Target of Action

L-Threonolactone, also known as L-Threonic acid-1,4-lactone or (3R,4S)-3,4-dihydroxyoxolan-2-one, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity.

Mode of Action

The compound interacts with its targets primarily through the inhibition of DNA synthesis and the induction of apoptosis . This means that L-Threonolactone interferes with the replication of cancer cells, preventing their proliferation, and triggers programmed cell death, reducing the number of cancer cells.

Biochemical Pathways

L-Threonolactone affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cancer cells from dividing and multiplying. By inducing apoptosis, it triggers the self-destruction of the cancer cells, reducing their number. The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The result of L-Threonolactone’s action is broad antitumor activity against indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it can effectively reduce the number of cancer cells and slow the progression of the disease.

Propriétés

IUPAC Name |

(3R,4S)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369232 | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(3R,4S)-3,4-dihydroxyoxolan-2-one | |

CAS RN |

21730-93-8 | |

| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)